Technical Guide: 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one
Technical Guide: 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one
This guide provides an in-depth technical analysis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one , a critical bicyclic heterocyclic scaffold used in the development of C-nucleoside antivirals (such as Remdesivir analogues) and kinase inhibitors.
Core Properties, Synthetic Pathways, and Medicinal Chemistry Applications[1][2][3]
Executive Summary
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS: 1160995-01-6) is a fused imidazotriazine-like scaffold that serves as a bioisostere for purine nucleobases.[1][2][3] Unlike standard purines (which possess an N9-glycosidic bond), this scaffold facilitates the formation of C-nucleosides via the pyrrole ring, conferring high metabolic stability against nucleoside phosphorylases. The presence of the amino group at position 6 (pyrrole ring) and the ketone at position 4 (triazine ring) creates a unique hydrogen-bonding donor/acceptor profile, making it a versatile intermediate for tuning solubility and potency in drug discovery.
Part 1: Structural & Physicochemical Profile
Chemical Identity
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IUPAC Name: 6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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CAS Number: 1160995-01-6[4]
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Molecular Formula: C₆H₆N₄O
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Molecular Weight: 150.14 g/mol
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Core Scaffold: Pyrrolo[2,1-f][1,2,4]triazine (a 5,6-fused system).[3]
Tautomerism & Electronic Properties
The molecule exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. In solution and solid states, the 4(3H)-one (lactam) tautomer is thermodynamically favored due to the stability of the amide-like resonance in the triazine ring.
| Property | Value (Predicted/Exp) | Significance |
| H-Bond Donors | 2 (N3-H, C6-NH₂) | Critical for binding to Asp/Glu residues in kinase hinges. |
| H-Bond Acceptors | 3 (O4, N1, N(amine)) | Interaction points for water bridges or backbone NH. |
| pKa (Acidic) | ~7.8 - 8.2 (N3-H) | Deprotonation allows for N-alkylation or glycosylation. |
| pKa (Basic) | ~3.5 (C6-NH₂) | The pyrrole-bound amine is weakly basic due to conjugation. |
| LogP | ~0.2 - 0.5 | Highly polar; requires optimization for membrane permeability. |
Nomenclature Clarification
Researchers must distinguish this compound from its isomers:
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Target: 6-Amino... (Amine on pyrrole ring; C-nucleoside linker potential).
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Isomer A: 2-Amino... (Amine on triazine ring; Guanine mimic).
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Isomer B: 4-Amino... (Amine at C4, no ketone; Adenine mimic/Remdesivir base).
Part 2: Synthetic Pathways
The synthesis of the 6-amino derivative typically proceeds through the construction of the pyrrolo[2,1-f]triazine core, followed by late-stage functionalization or cyclization of a pre-functionalized pyrrole.
Primary Route: Cyclization of N-Aminopyrroles
The most robust method involves the condensation of 1-amino-1H-pyrrole-2-carboxamide with formamide or formic acid equivalents.
Step-by-Step Mechanism:
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Precursor Synthesis: 4-Nitropyrrole-2-carboxylic acid is aminated at the pyrrole nitrogen using chloramine or hydroxylamine-O-sulfonic acid (HOSA) to yield the N-amino pyrrole .
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Cyclization: The N-amino pyrrole reacts with formamidine acetate or formamide at high temperatures (120–140°C). The amide nitrogen attacks the formamidine, followed by intramolecular condensation with the N-amino group to close the triazine ring.
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Functionalization: The nitro group at C6 is reduced (Pd/C + H₂ or Fe/AcOH) to yield the final 6-amino moiety.
Alternative Route: Electrophilic Substitution
Direct nitration of the parent pyrrolo[2,1-f]triazin-4(3H)-one is regioselective.
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Regioselectivity: The pyrrole ring is electron-rich. Electrophilic aromatic substitution (EAS) typically favors position 7. However, if position 7 is blocked or sterically hindered, or if specific conditions are used (e.g., low temperature nitration), the 6-nitro derivative can be isolated and subsequently reduced to the amine.
Visualization: Synthetic Workflow
Caption: Figure 1. Convergent synthesis of 6-aminopyrrolo[2,1-f]triazin-4(3H)-one via N-aminopyrrole cyclization.
Part 3: Chemical Reactivity & Functionalization
The 6-Amino Handle
The amine at position 6 is less basic than a typical aniline due to the electron-withdrawing nature of the fused triazinone system. However, it remains nucleophilic enough for:
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Acylation/Amidation: Reaction with acid chlorides to form amide linkers (common in kinase inhibitor design to reach the solvent front).
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Sandmeyer Reaction: Conversion to 6-halo derivatives (Cl, Br, I) via diazonium intermediates, enabling Suzuki/Sonogashira couplings.
The 4-Oxo (Lactam) Reactivity
The carbonyl oxygen is a "masked" leaving group.
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Chlorination: Treatment with POCl₃/PhNMe₂ converts the 4-one to a 4-chloro derivative.
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Displacement: The 4-chloro group can be displaced by ammonia (to make the Adenine mimic) or primary amines, providing a route to 4-amino-6-substituted derivatives.
Part 4: Medicinal Chemistry Applications
C-Nucleoside Antivirals
The pyrrolo[2,1-f]triazine core is the "privileged scaffold" for RNA-dependent RNA polymerase (RdRp) inhibitors.
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Mechanism: The scaffold mimics the natural purine base. The C-C bond (instead of C-N) connecting the base to the ribose sugar renders the nucleoside resistant to cleavage by nucleases.
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Role of 6-Amino: While Remdesivir uses the 4-amino variant, 6-substituted analogs are explored to introduce steric clashes in the viral polymerase active site or to improve the pharmacokinetic profile (solubility/half-life).
Kinase Inhibition
In oncology, this scaffold acts as an ATP-competitive inhibitor.
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Binding Mode: The lactam motif (N3-H / C4=O) functions as a hinge binder, mimicking the Adenine N1/N6 interaction of ATP.
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Vector: The 6-amino group points towards the sugar pocket or solvent-exposed region , allowing the attachment of solubilizing tails (e.g., morpholine, piperazine).
Visualization: Pharmacophore & SAR
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold.
Part 5: Experimental Protocols
Protocol A: General Cyclization to Pyrrolo[2,1-f]triazin-4(3H)-one
Standard procedure adapted for the 6-nitro precursor.
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Reagents: 1-amino-4-nitropyrrole-2-carboxamide (1.0 eq), Formamidine acetate (4.0 eq), Ethanol (0.2 M).
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Procedure:
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Charge a round-bottom flask with the N-aminopyrrole and formamidine acetate in EtOH.
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Heat to reflux (approx. 80–90°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (M+1 peak).
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Cool the reaction mixture to room temperature.
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Workup: The product often precipitates upon cooling. Filter the solid, wash with cold EtOH and Et₂O. If no precipitate forms, concentrate in vacuo and purify via silica gel chromatography (DCM/MeOH gradient).
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Validation:
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1H NMR (DMSO-d6): Look for the singlet at ~7.8–8.2 ppm (Triazine C2-H) and the broad singlet at ~11.5 ppm (N3-H).
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Protocol B: Reduction to 6-Amino Derivative
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Reagents: 6-Nitropyrrolo[2,1-f]triazin-4(3H)-one, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).
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Procedure:
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Dissolve the nitro compound in MeOH (sparged with N₂).
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Add Pd/C catalyst carefully under inert atmosphere.
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Stir under H₂ atmosphere (1 atm) at RT for 4–6 hours.
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Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
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Purification: Recrystallize from EtOH/Water or use as crude if purity >95%.
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References
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Patil, S. A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity. Link
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Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. Link
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Boc Sciences. 4-Aminopyrrolo[2,1-f][1,2,4]triazine (Related Scaffold Data).
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PubChem. Pyrrolo[2,1-f][1,2,4]triazin-4-amine Compound Summary. Link
